DL-Homoserine
Overview
Description
DL-Homoserine is an organic compound with the molecular formula C₄H₉NO₃. It is a derivative of the amino acid homoserine, which is an intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine. This compound is a racemic mixture, meaning it contains equal parts of the D- and L- enantiomers of homoserine. This compound is significant in various biochemical processes and has applications in scientific research and industrial production.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Homoserine can be synthesized through several methods. One common approach involves the hydrolysis of homoserine lactone. The reaction typically involves the use of acidic or basic conditions to open the lactone ring, yielding this compound. Another method includes the reduction of aspartic acid derivatives using reducing agents such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce homoserine, which is then harvested and purified. This method is advantageous due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: DL-Homoserine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form homoserine lactone or other oxidized derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired product, but common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Homoserine Lactone: Formed through oxidation.
Homoserinol: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
DL-Homoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: this compound is used in the production of biodegradable polymers and other industrial materials.
Mechanism of Action
The mechanism of action of DL-Homoserine involves its participation in metabolic pathways. It acts as an intermediate in the biosynthesis of essential amino acids, where it undergoes enzymatic transformations. The molecular targets include enzymes such as homoserine dehydrogenase and homoserine kinase, which catalyze its conversion to other compounds. These pathways are crucial for cellular function and growth.
Comparison with Similar Compounds
DL-Homoserine can be compared to other similar compounds such as:
L-Homoserine: The L-enantiomer of homoserine, which is more commonly found in nature and has specific biological roles.
Homoserine Lactone: A derivative of homoserine that plays a role in bacterial quorum sensing.
Threonine: An essential amino acid that is synthesized from homoserine.
Uniqueness: this compound’s uniqueness lies in its racemic nature, allowing it to participate in a broader range of chemical reactions compared to its individual enantiomers. This property makes it valuable in both research and industrial applications.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can harness its potential for various scientific and industrial purposes.
Properties
IUPAC Name |
2-amino-4-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUYVFTDYCKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862365 | |
Record name | (+/-)-Homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-25-9, 6027-21-0, 672-15-1 | |
Record name | Homoserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1927-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homoserine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Homoserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206298 | |
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Record name | homoserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206251 | |
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Record name | DL-Homoserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (+/-)-Homoserine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-homoserine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.057 | |
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Record name | HOMOSERINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN0F9A0SSO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of DL-Homoserine in amino acid metabolism?
A1: this compound acts as a precursor for the synthesis of essential amino acids such as threonine, isoleucine, and methionine in various organisms, including Mycobacterium tuberculosis [].
Q2: Can this compound be incorporated into proteins?
A2: Studies using radiolabeled this compound derivatives, specifically O-Phenyl-DL-homoserine, demonstrated that they do not get incorporated into proteins [].
Q3: Does supplementing with other amino acids affect this compound’s impact on Mycobacterium tuberculosis growth?
A3: Supplementation with lysine, threonine, or leucine and valine combinations can reverse growth inhibition caused by this compound in Mycobacterium tuberculosis []. These amino acids likely compete with this compound for uptake and reduce the activity of the enzyme acetohydroxy acid synthetase, which is involved in this compound metabolism.
Q4: How does this compound affect acetohydroxy acid synthetase in Mycobacterium tuberculosis?
A4: Mycobacterium tuberculosis cells exposed to this compound exhibit increased levels of acetohydroxy acid synthetase []. This enzyme converts this compound to alpha-amino-n-butyric acid, a compound more potently inhibitory to the bacterium's growth than this compound itself.
Q5: What is a key enzyme that this compound and its derivatives inhibit?
A5: this compound and its derivatives, particularly those with aromatic substitutions, can act as inhibitors of Adenosine Triphosphate:L-Methionine S-Adenosyltransferase (also known as adenosyltransferase) [, ].
Q6: How does the structure of this compound affect its inhibitory activity on adenosyltransferase?
A6: The inhibitory potency of this compound analogs on adenosyltransferase is influenced by the nature and position of substituents. For instance:* Aromatic Substitutions: Introducing a phenyl group, particularly at the sulfur atom (as in S-Phenyl-DL-homocysteine) or oxygen atom (as in O-Phenyl-DL-homoserine) significantly enhances the inhibitory effect compared to the unsubstituted this compound [].* Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on the phenyl ring of O-Phenyl-DL-homoserine derivatives further increases inhibitory potency [, ]. This suggests that creating a partial positive charge at the heteroatom (oxygen in this case) bearing the phenyl group might mimic the transition state of the enzymatic reaction where the sulfur atom of methionine acquires a positive charge to form S-Adenosyl Methionine.
Q7: Are the inhibitory effects of this compound derivatives on adenosyltransferase consistent across different organisms?
A7: No, the inhibitory effects of this compound and its analogs on adenosyltransferase exhibit species specificity []. For example, 2-Amino-5-phenylpentanoic acid, a potent inhibitor of the liver enzyme, does not inhibit the adenosyltransferases from yeast and Escherichia coli. Similarly, S-Phenyl-DL-homocysteine and O-Phenyl-DL-homoserine, while potent inhibitors of the liver enzyme, do not exhibit inhibitory activity against the microbial enzymes.
Q8: How does O-Methyl-DL-homoserine differ from other this compound derivatives in its inhibitory activity on adenosyltransferases?
A8: Unlike many other this compound derivatives that show selective inhibition, O-Methyl-DL-homoserine acts as a strong inhibitor of adenosyltransferases across yeast, Escherichia coli, and rat liver, with particularly strong inhibition observed for the E. coli enzyme []. This broad-spectrum inhibition might contribute to its observed effects on microbial growth and specific toxicities in rodents.
Q9: What are the effects of methoxinine administration on wool in sheep?
A10: Intravenous administration of methoxinine (O-Methyl-DL-homoserine) to sheep resulted in significant changes in wool composition and structure [, ]. It reduced the proportion of high-tyrosine proteins by 40–45%, while high-sulfur protein levels remained largely unaffected or slightly increased. The treatment also weakened wool fibers and decreased the staple crimp frequency for an extended period.
Q10: How does this compound relate to bacterial quorum sensing?
A11: While this compound itself is not a quorum sensing molecule, some bacteria can utilize it as a precursor for the synthesis of N-acyl homoserine lactones (AHLs), which are well-known quorum sensing signals [].
Q11: Can exogenous this compound derivatives influence bacterial behavior?
A12: Yes, the addition of exogenous N-acyl homoserine lactones (AHLs) derived from this compound, such as C4-HSL and C8-HSL, to Aeromonas sobria AS7 cultures was found to influence bacterial growth rate and population density in turbot samples stored under refrigerated conditions []. This suggests a role for these AHLs in bacterial spoilage of fish.
Q12: What are some established methods for synthesizing this compound?
A13: Several methods have been developed for this compound synthesis. These include multi-step chemical synthesis involving reactions with lactones and hydrolysis [, ], as well as enzymatic resolution of synthetic racemic mixtures using enzymes like papain [].
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